molecular formula C15H21NO4S B7919658 (1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B7919658
M. Wt: 311.4 g/mol
InChI Key: NUIDWGYDNHDJPL-UHFFFAOYSA-N
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Description

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H21NO4S It is a derivative of toluene-4-sulfonic acid and piperidine, featuring an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 1-acetyl-piperidin-3-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with 1-acetyl-piperidin-3-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid 1-acetyl-piperidin-3-ylmethyl ester follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-acetyl-piperidin-3-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various biological pathways. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid 1-acetyl-piperidin-4-yl ester
  • Toluene-4-sulfonic acid ®-1-acetyl-piperidin-3-yl ester

Uniqueness

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is unique due to its specific ester linkage and the presence of both sulfonic acid and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-5-7-15(8-6-12)21(18,19)20-11-14-4-3-9-16(10-14)13(2)17/h5-8,14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDWGYDNHDJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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